N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide
CAS No.: 110506-34-8
Cat. No.: VC20753822
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110506-34-8 |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide |
| Standard InChI | InChI=1S/C10H14N2O3/c1-14-6-10(13)12-8-4-3-7(11)5-9(8)15-2/h3-5H,6,11H2,1-2H3,(H,12,13) |
| Standard InChI Key | DORGJEXJFJCARM-UHFFFAOYSA-N |
| SMILES | COCC(=O)NC1=C(C=C(C=C1)N)OC |
| Canonical SMILES | COCC(=O)NC1=C(C=C(C=C1)N)OC |
Introduction
Synthesis Methods
The synthesis of N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide typically involves the reaction of 4-amino-2-methoxyaniline with 2-methoxyacetyl chloride. This reaction is generally performed in the presence of a base like triethylamine to neutralize the hydrochloric acid generated during the acylation process. Key parameters for this synthesis include:
-
Reagents:
-
4-amino-2-methoxyaniline
-
2-methoxyacetyl chloride
-
Triethylamine (as a base)
-
-
Conditions:
-
Anhydrous environment to prevent hydrolysis
-
Controlled temperature and pressure for optimal yield
-
In industrial applications, this synthesis can be scaled up using continuous flow reactors to enhance efficiency and product consistency.
Biological Activity
Research indicates that N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide exhibits various biological activities due to its structural features. The amino and methoxy groups facilitate interactions with biological targets such as enzymes or receptors, potentially modulating several biological pathways.
Potential Biological Applications:
-
Antimicrobial activity: Some studies suggest that compounds with similar structures exhibit significant inhibition against bacterial strains.
-
Antitumor properties: Preliminary research indicates potential applications in cancer treatment due to its ability to interact with specific cellular targets.
Market Overview
The global market for N-(4-amino-2-methoxyphenyl)-2-methoxyacetamide has been analyzed in various reports, highlighting trends in manufacturing methods, technological advancements, and application reviews across different regions including Europe, Asia, and North America .
Market Insights:
-
Manufacturing Technologies: Advances in synthesis techniques are leading to higher yields and reduced costs.
-
Applications: The compound is being explored for use in pharmaceuticals, particularly in formulations targeting infections and cancer therapies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume